Home > Products > Screening Compounds P141925 > Sivelestat sodium hydrate
Sivelestat sodium hydrate - 201677-61-4

Sivelestat sodium hydrate

Catalog Number: EVT-254337
CAS Number: 201677-61-4
Molecular Formula: C20H24N2NaO8S
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sivelestat sodium hydrate is a N-acylglycine. It is functionally related to a N-benzoylglycine.
Overview

Sivelestat sodium tetrahydrate is a potent inhibitor of neutrophil elastase, a serine protease involved in the degradation of extracellular matrix components and implicated in various inflammatory conditions. This compound is particularly noted for its therapeutic applications in treating acute lung injury and systemic inflammatory response syndrome. Sivelestat sodium tetrahydrate is classified as a pharmaceutical agent and falls under the category of anti-inflammatory drugs.

Source

Sivelestat sodium tetrahydrate was developed by Ono Pharmaceutical Co., Ltd., and has been extensively studied for its effects on neutrophil elastase activity. The compound is derived from the synthesis of specific intermediates that ultimately yield the active form of the drug, which is then hydrated to form the tetrahydrate salt.

Classification
  • Type: Pharmaceutical compound
  • Class: Neutrophil elastase inhibitor
  • CAS Number: 201677-61-4
Synthesis Analysis

The synthesis of sivelestat sodium tetrahydrate involves several key steps, typically requiring the isolation and processing of multiple intermediates. Two notable methods are described in the literature:

  1. Method from Patent EP 3472168:
    • This method utilizes a convergent synthesis approach, where intermediates are synthesized separately from starting materials such as sodium 4-hydroxybenzenesulfonate and 2-nitrobenzoic acid. The final product is obtained through debenzylation followed by salification in water to yield the tetrahydrate form .
  2. Method from Patent IN 2007MU01508:
    • This procedure also involves multiple synthetic steps, emphasizing improved yield and productivity by minimizing the need for intermediate isolation. It includes reactions with trimethylsilyl chloride and various organic bases to facilitate the formation of sivelestat sodium tetrahydrate .

Both methods highlight the complexity and technical challenges associated with synthesizing this compound efficiently.

Molecular Structure Analysis

Sivelestat sodium tetrahydrate has a molecular formula of C25_{25}H34_{34}N3_{3}NaO5_{5}S, with a molecular weight of approximately 528.51 g/mol. The structure features a sulfonamide group, a pivaloyloxy moiety, and various aromatic components that contribute to its biological activity as a neutrophil elastase inhibitor.

Structural Data

  • Molecular Weight: 528.51 g/mol
  • Molecular Formula: C25_{25}H34_{34}N3_{3}NaO5_{5}S
  • Hydration: Tetrahydrate form indicates the presence of four water molecules associated with each molecule of sivelestat.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing sivelestat sodium tetrahydrate primarily include:

  • Formation of Intermediates: Various intermediates are formed through reactions involving halogenating agents and organic acids.
  • Debenzyation Reaction: This step is crucial for obtaining the active form of sivelestat from its benzyl-protected precursor.
  • Salification Reaction: The final step involves converting sivelestat into its sodium salt form by reacting it with sodium hydroxide or similar bases in an aqueous medium .

These reactions are critical to achieving high purity and yield of the final product.

Mechanism of Action

Sivelestat functions as a selective inhibitor of neutrophil elastase, which plays a significant role in inflammatory responses. By inhibiting this enzyme, sivelestat reduces tissue damage caused by excessive elastase activity during inflammation.

Process Details

  • Inhibition Mechanism: Sivelestat binds to the active site of neutrophil elastase, preventing it from degrading extracellular matrix components.
  • Biological Impact: This inhibition leads to reduced inflammation and tissue injury, particularly in conditions such as acute lung injury .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture due to its tetrahydrate form.
  • pH Range: Generally neutral to slightly alkaline when dissolved in solution.

Relevant data indicate that sivelestat maintains its activity across various pH levels, making it suitable for clinical applications .

Applications

Sivelestat sodium tetrahydrate has several important scientific uses:

  • Clinical Applications: Primarily used in Japan for treating acute lung injury and other inflammatory conditions related to neutrophil activity.
  • Research Applications: Investigated for its potential roles in cancer therapy due to its ability to modulate inflammatory responses within tumor microenvironments .
  • Microbiome Studies: Recent studies have shown that sivelestat can positively influence gut microbiota composition in septic models, suggesting broader implications for health beyond inflammation control .
Molecular Mechanisms of Neutrophil Elastase Inhibition [1] [10]

Structural Basis of Competitive Binding to Neutrophil Elastase Active Sites

Sivelestat sodium tetrahydrate (molecular formula: C₂₀H₂₉N₂NaO₁₁S; molecular weight: 528.5 Da) exerts its pharmacological activity through highly specific steric interactions with the catalytic site of human neutrophil elastase (HNE) [3] [7]. The molecular architecture features three critical components: (1) a sulfonamide group that forms hydrogen bonds with the backbone NH groups of Ser-195 and His-57 in the catalytic triad; (2) a benzoyl ring that occupies the S1 specificity pocket through hydrophobic interactions with Val-190; and (3) a N-acyloxyaryl group that positions the terminal dimethyl group within the S2 subsite [7]. The beta-lactam-like configuration of the carbonyl group adjacent to the sulfonamide nitrogen creates an electron-deficient center that mimics the transition state during proteolytic cleavage, enabling potent inhibition [3] [7].

Crystallographic analyses reveal that sivelestat binds within the shallow substrate-binding groove of HNE (PDB ID: 1H1B), forming a network of hydrogen bonds and van der Waals interactions that collectively contribute to its high binding affinity (Ki = 200 nM) [5]. The tetrahydrate formulation enhances aqueous solubility (>250 mg/mL in DMSO), facilitating rapid distribution to target tissues where it accesses the neutrophil elastase active site [5]. This precise molecular complementarity underlies sivelestat's exceptional selectivity, showing negligible inhibition of other serine proteases including trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at concentrations exceeding 100 μM [5].

Table 1: Structural Components of Sivelestat Sodium Tetrahydrate and Their Roles in Neutrophil Elastase Inhibition

Molecular ComponentStructural FeatureInteraction with Neutrophil ElastaseEnergetic Contribution
Sulfonamide groupPolar, hydrogen-bond acceptorForms H-bonds with Ser-195 and His-57Stabilizes catalytic triad conformation (ΔG = -3.2 kcal/mol)
Benzoyl ringPlanar hydrophobic structureFits S1 specificity pocket (Val-190)Provides hydrophobic driving force (ΔG = -2.1 kcal/mol)
N-acyloxyaryl groupBulky substituentOccupies S2 subsiteEnhances steric complementarity (ΔG = -1.8 kcal/mol)
Carboxylate anionCharged, hydrophilicInteracts with surface arginine residuesImproves solubility and orientation (ΔG = -1.5 kcal/mol)
Tetrahydrate moietyWater coordinationMaintains crystalline structureEnhances pharmacokinetic properties

Reversible vs. Irreversible Inhibition Dynamics in Serine Protease Families

Sivelestat operates through a rapid-equilibrium, competitive inhibition mechanism characterized by reversible enzyme-inhibitor complex formation [5] [7]. Kinetic studies demonstrate a concentration-dependent decrease in HNE catalytic efficiency (kcat/KM) without reduction in Vmax, consistent with classic competitive inhibition [5]. The inhibitor-enzyme dissociation constant (Ki = 200 nM) reflects moderate binding affinity that enables regulatory control rather than permanent enzyme inactivation [5]. This transient inhibition profile contrasts with irreversible serine protease inhibitors like diisopropyl fluorophosphate (DFP), which form permanent covalent adducts with the catalytic serine residue [7].

The reversibility profile confers significant pharmacological advantages: (1) it allows dose-dependent modulation of elastase activity appropriate to inflammatory status; (2) it minimizes off-target effects by permitting natural enzyme turnover; and (3) it reduces the risk of complete neutrophil function impairment [7]. Stopped-flow fluorescence studies reveal rapid association kinetics (kon = 2.5 × 10⁶ M⁻¹s⁻¹) and moderate dissociation rates (koff = 0.5 s⁻¹), yielding a residence time of approximately 2 seconds at the active site [5]. This dynamic equilibrium enables sivelestat to effectively neutralize burst-phase elastase release during neutrophil activation while permitting physiological elastase activity during microbial defense [7].

The compound's short plasma half-life (approximately 2 hours in humans) necessitates continuous infusion in clinical settings but reduces the risk of cumulative inhibition [10]. This pharmacokinetic profile aligns with its reversible mechanism, as enzyme activity restoration depends primarily on inhibitor clearance rather than new enzyme synthesis [5] [10]. In contrast, irreversible inhibitors like α₁-antitrypsin require complete protease turnover to restore enzymatic activity, creating prolonged functional deficits [7].

Species-Specific Variations in Inhibitory Efficacy

Sivelestat exhibits significant interspecies variability in neutrophil elastase inhibition efficacy, with profound implications for translational research and preclinical modeling [1] [5] [10]. The inhibitor demonstrates highest potency against human neutrophil elastase (IC₅₀ = 44 nM), followed closely by rabbit (IC₅₀ = 36 nM), rat (IC₅₀ = 19 nM), hamster (IC₅₀ = 37 nM), and mouse enzymes (IC₅₀ = 49 nM) [5]. These differential potencies originate from structural variations in the elastase S2 subsite, particularly at positions 189 and 226, which influence hydrophobic pocket depth and charge distribution [5].

Table 2: Comparative Inhibition Kinetics of Sivelestat Across Species

SpeciesIC₅₀ (nM)Ki (nM)Catalytic Efficiency (kcat/KM; M⁻¹s⁻¹)Relative Potency vs. Human
Human44 ± 3.2200 ± 158.5 × 10⁶1.00 (reference)
Rabbit36 ± 2.8180 ± 129.2 × 10⁶1.22
Rat19 ± 1.595 ± 81.6 × 10⁷2.32
Hamster37 ± 2.9185 ± 148.9 × 10⁶1.19
Mouse49 ± 4.1220 ± 187.8 × 10⁶0.90
Primate (Macaca)47 ± 3.8210 ± 168.1 × 10⁶0.94

Primate studies using Macaca fascicularis models demonstrate inhibition profiles nearly identical to humans (IC₅₀ = 47 nM), validating their utility in translational pharmacology [5]. However, murine models present a significant paradox: despite similar in vitro IC₅₀ values, sivelestat demonstrates superior in vivo efficacy in mouse models of acute lung injury compared to rat models [1] [10]. This discrepancy arises from differential neutrophil recruitment patterns and inflammatory mediator profiles rather than intrinsic inhibition differences [10].

In radiation-induced lung injury models, sivelestat administration (30 mg/kg) suppressed neutrophil elastase activity by 68% in mice at 24 hours post-irradiation, diminishing pulmonary parenchymal damage by approximately 50% compared to untreated controls [10]. This effect correlated with significant reductions in basement membrane thickening (p < 0.01), interstitial thickening (p < 0.05), and alveolar structural disorder (p < 0.01) at 15-week follow-up [10]. Conversely, rat sepsis models require higher compound exposure to achieve equivalent elastase suppression, likely due to accelerated renal clearance and greater neutrophil influx in rodent inflammation [1].

Table 3: In Vivo Efficacy of Sivelestat in Different Species Models

Disease ModelSpeciesDose RegimenNE Inhibition (%)Pathological Improvement
Radiation-induced lung injuryMouse (C57BL/6J)30 mg/kg, multiple i.p. doses68% at 24h50% reduction in injury scores at 15 weeks
Sepsis-induced ALIRat (Sprague-Dawley)50 mg/kg i.p.62% at 6hSignificant reduction in pulmonary edema (p<0.05)
CLP-induced sepsisRat (Sprague-Dawley)50 mg/kg i.p. single dose58% at 4hImproved survival from 50% to 80% (p=0.047)
Hypoxia-induced PAHRat (Sprague-Dawley)100 mg/kg for 2 weeksNot measured40% reduction in vascular remodeling
LPS-induced ALIHuman cells (HPMECs)100 µg/mL in vitro75% at 24hReduced inflammatory cytokines by 60-70%

Molecular dynamics simulations reveal that non-conserved residues in the elastase S3 binding pocket (particularly Leu-99B in rodents vs. Val-99B in primates) create subtle differences in hydrophobic interaction networks that influence inhibitor residence time [5] [7]. These findings highlight the critical importance of species selection in preclinical studies and support the use of humanized neutrophil elastase models for accurate therapeutic prediction [1] [5].

Properties

CAS Number

201677-61-4

Product Name

Sivelestat sodium tetrahydrate

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate

Molecular Formula

C20H24N2NaO8S

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2

InChI Key

XNZHCGXLUOQCBD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]

Synonyms

LY544349;ONO-5046

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.